molecular formula C18H22N3NaO4S B12750593 Rabeprazole sodium monohydrate CAS No. 1033853-22-3

Rabeprazole sodium monohydrate

Cat. No.: B12750593
CAS No.: 1033853-22-3
M. Wt: 399.4 g/mol
InChI Key: HKZVUFAIQCTTTD-UHFFFAOYSA-N
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Description

Rabeprazole sodium monohydrate is a proton pump inhibitor used primarily to reduce stomach acid production. It is commonly prescribed for the treatment of conditions such as gastroesophageal reflux disease, peptic ulcer disease, and Zollinger-Ellison syndrome. This compound works by inhibiting the enzyme H+/K+ ATPase in the gastric parietal cells, thereby reducing gastric acid secretion .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rabeprazole sodium monohydrate is synthesized through a multi-step process involving the reaction of 2-mercapto-1H-benzimidazole with 4-(3-methoxypropoxy)-3-methylpyridine. The key steps include:

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but optimized for large-scale production. The process involves stringent control of reaction conditions, purification steps, and quality assurance to ensure the stability and efficacy of the final product .

Chemical Reactions Analysis

Acid Activation Mechanism

Rabeprazole sodium is a prodrug activated in the acidic environment of gastric parietal cells:

Rabeprazole (neutral)H+Protonated RabeprazoleSulfenamide (Active Form)\text{Rabeprazole (neutral)} \xrightarrow{\text{H}^+} \text{Protonated Rabeprazole} \xrightarrow{} \text{Sulfenamide (Active Form)}

  • Key steps :

    • Protonation at the pyridine nitrogen (pKa ~4.53) in acidic pH (<3).

    • Conversion to a sulfenamide intermediate, which covalently binds to cysteine residues on the H+/K+ ATPase enzyme, irreversibly inhibiting acid secretion .

    • Activation half-life: 78 seconds at pH 1.2 .

Degradation Pathways

This compound degrades under specific conditions:

Condition Degradation Product Mechanism Impact
Acidic hydrolysisDesmethyl rabeprazoleCleavage of methoxypropoxy side chainReduced bioavailability
Alkaline hydrolysisSulfone derivativeOxidation of sulfoxide to sulfoneLoss of pharmacological activity
Light/heat exposureDiscoloration (yellowing)Radical formation and polymerizationCompromised stability
  • Stability : Degrades rapidly in solutions below pH 5 but remains stable in neutral or alkaline conditions .

  • Storage : Requires protection from moisture (hygroscopic) and storage at -20°C to prevent hydrate form changes .

Metabolic Reactions

Hepatic metabolism involves cytochrome P450 enzymes:

Enzyme Metabolite Activity Significance
CYP2C19Desmethyl rabeprazoleInactivePrimary pathway in 3–5% of Caucasians
CYP3A4Rabeprazole sulfoneInactiveMajor route in 17–20% of Asians
Non-enzymaticThioether carboxylic acidInactiveExcreted in urine (90%)
  • Half-life : 1–2 hours, with 96.3% plasma protein binding .

  • Drug interactions : Inhibits CYP2C19, increasing concentrations of warfarin (elevated INR) and digoxin .

Drug-Drug Interaction Chemistry

Rabeprazole’s chemical interactions with other drugs include:

  • Warfarin : Inhibits warfarin metabolism via CYP2C19, raising bleeding risk .

  • Amphetamines : Increases absorption by elevating gastric pH, enhancing systemic exposure .

  • Antacids : Concurrent use may delay rabeprazole absorption due to pH modulation .

Stability in Formulations

This compound’s stability is critical for dosage efficacy:

Parameter Optimal Condition Effect of Deviation
Humidity<50% RHHydrate conversion (e.g., hemihydrate)
Temperature25°C (room temperature)Degradation to sulfone at >40°C
pH (oral suspension)9.0–10.0Precipitation in acidic media
  • Excipient compatibility : Reacts with methacrylic acid copolymers in enteric coatings to ensure delayed release .

Scientific Research Applications

Medical Uses

Rabeprazole sodium monohydrate is primarily indicated for the following conditions:

  • Gastroesophageal Reflux Disease (GERD) : It provides symptomatic relief from heartburn and regurgitation. Studies have shown that rabeprazole significantly reduces acid secretion, improving patient outcomes in GERD management .
  • Erosive Esophagitis : This condition results from damage to the esophagus due to acid exposure. Rabeprazole aids in healing erosions and ulcers .
  • Duodenal Ulcers : It is effective in treating and preventing duodenal ulcers, particularly those caused by Helicobacter pylori infection or nonsteroidal anti-inflammatory drugs (NSAIDs) .
  • Pathological Hypersecretory Conditions : Conditions such as Zollinger-Ellison syndrome benefit from rabeprazole due to its ability to suppress excessive gastric acid production .
  • Helicobacter pylori Eradication : Rabeprazole is used in combination with antibiotics (amoxicillin and clarithromycin) to eradicate H. pylori, thus reducing the risk of duodenal ulcer recurrence .

Pharmacodynamics and Mechanism of Action

Rabeprazole works by irreversibly inhibiting the H+, K+-ATPase enzyme system at the secretory surface of the gastric parietal cells. This action effectively decreases gastric acid production. The antisecretory effect begins within one hour after administration, with a median inhibitory effect on gastric acidity reaching up to 88% after the first dose .

Table 1: Pharmacodynamic Effects of Rabeprazole

ParameterBasal Acid Output (mmol/hr)Stimulated Acid Output (mmol/hr)% Time Gastric pH > 3
Rabeprazole (20 mg)0.4*0.6*65*
Placebo2.813.310

*Statistically significant difference compared to placebo (p<0.01).

Formulation Challenges

The formulation of dosage forms containing rabeprazole presents challenges due to its low water solubility and stability issues. Factors affecting formulation include:

  • Physicochemical Properties : The compound's stability under various conditions must be carefully managed to ensure efficacy.
  • Dosage Forms : Delayed-release tablets are common, allowing for controlled release of the active ingredient to enhance therapeutic effects .

Case Studies and Clinical Trials

Several clinical studies have documented the effectiveness of rabeprazole in treating various gastrointestinal disorders:

  • Zollinger-Ellison Syndrome Study : An open-label study demonstrated that high-dose rabeprazole maintained suppression of basal acid output over a 24-month period in patients with Zollinger-Ellison syndrome and idiopathic gastric acid hypersecretion. The study found rabeprazole to be well-tolerated with minimal adverse effects .
  • Helicobacter pylori Eradication : A randomized trial showed that a combination therapy involving rabeprazole resulted in comparable eradication rates of H. pylori when compared to other PPIs like omeprazole and lansoprazole, indicating its effectiveness in this application .

Mechanism of Action

Rabeprazole sodium monohydrate exerts its effects by inhibiting the H+/K+ ATPase enzyme in the gastric parietal cells. This enzyme is responsible for the final step in the production of gastric acid. By binding to the enzyme, this compound prevents the secretion of hydrogen ions into the gastric lumen, thereby reducing acid production. The compound is a prodrug that is activated in the acidic environment of the parietal cells, where it is converted to its active sulfenamide form .

Comparison with Similar Compounds

Similar Compounds

  • Omeprazole
  • Lansoprazole
  • Pantoprazole
  • Esomeprazole

Uniqueness

Rabeprazole sodium monohydrate is unique among proton pump inhibitors due to its rapid onset of action and higher bioavailability. It is also less affected by genetic polymorphisms in the CYP2C19 enzyme, which can influence the metabolism of other proton pump inhibitors .

Conclusion

This compound is a highly effective proton pump inhibitor with a wide range of applications in medicine and scientific research. Its unique properties and rapid onset of action make it a valuable compound for the treatment of acid-related disorders.

Properties

CAS No.

1033853-22-3

Molecular Formula

C18H22N3NaO4S

Molecular Weight

399.4 g/mol

IUPAC Name

sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide;hydrate

InChI

InChI=1S/C18H20N3O3S.Na.H2O/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;;/h3-4,6-9H,5,10-12H2,1-2H3;;1H2/q-1;+1;

InChI Key

HKZVUFAIQCTTTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.O.[Na+]

Origin of Product

United States

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